molecular formula C10H16O9S B13331271 2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid

2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid

Cat. No.: B13331271
M. Wt: 312.30 g/mol
InChI Key: NQPNHRNGEHFCAH-UHFFFAOYSA-N
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Description

2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid is a research chemical known for its unique structure and properties. It is a compound with the molecular formula C10H16O9S and a molecular weight of 312.29 g/mol. This compound is often used as a building block in various chemical syntheses and has applications in scientific research.

Preparation Methods

The synthesis of 2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid involves multiple steps. One common method includes the reaction of methylsulfonyl chloride with propanoic acid derivatives under controlled conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid include:

    2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid: A simpler analog with fewer ester linkages.

    (2S)-2-[(Methylsulfonyl)oxy]propanoic acid: Another related compound with a similar functional group but different stereochemistry.

The uniqueness of this compound lies in its multiple ester linkages, which provide distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C10H16O9S

Molecular Weight

312.30 g/mol

IUPAC Name

2-[2-(2-methylsulfonyloxypropanoyloxy)propanoyloxy]propanoic acid

InChI

InChI=1S/C10H16O9S/c1-5(8(11)12)17-9(13)6(2)18-10(14)7(3)19-20(4,15)16/h5-7H,1-4H3,(H,11,12)

InChI Key

NQPNHRNGEHFCAH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC(=O)C(C)OC(=O)C(C)OS(=O)(=O)C

Origin of Product

United States

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